N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Hu et al. synthesized [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives linked with antibacterial fluoroquinolones at the 3-position . All synthesized derivatives were screened for their in vitro cytotoxic potential against murine leukemia (L1210) and Chinese hamster ovary (CHO) cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The structure of the compound can be represented by a defined three-dimensional (3D) representation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives involved the use of an azido group substituted ortho to the pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound has a molecular weight of 361.3642 and a chemical formula of C18H18F3N5 . Another compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, potentially inhibiting the function of the cell division protein zipa and its homolog, thereby affecting the cell division process .
Biochemical Pathways
Given its targets, it can be inferred that it impacts the bacterial cell division pathway .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of bacterial cell division due to the inhibition of the Cell division protein ZipA and its homolog . This could potentially lead to the cessation of bacterial growth.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQLPIBOJYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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